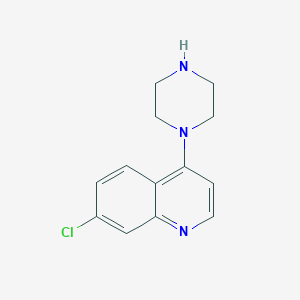

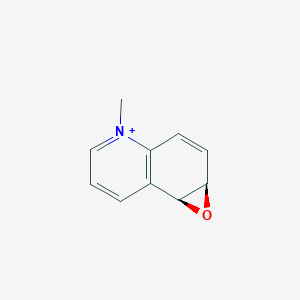

Methyl 2-amino-4-(4-fluorophenyl)-6-isopropylpyrimidine-5-carboxylate

Vue d'ensemble

Description

Methyl 2-amino-4-(4-fluorophenyl)-6-isopropylpyrimidine-5-carboxylate is a compound that can be associated with a class of substances that have been studied for their potential as inhibitors and for their antimicrobial properties. While the specific compound is not directly mentioned in the provided papers, related compounds have been synthesized and analyzed for various biological activities, including as tyrosine kinase inhibitors and antimicrobial agents .

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves reactions such as the Biginelli reaction, which is a multicomponent chemical reaction used to create dihydropyrimidinones . The synthesis of methyl esters of pyrimidine derivatives can be achieved through reactions of dichloropyrimidine with amines and methyl glycinate . Additionally, the Atwal-Biginelli cyclocondensation reaction has been used to synthesize a mixture of pyrimidine carboxylate esters and their tautomers .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including those with a fluorophenyl group, has been determined using techniques such as crystallography. For instance, the crystal structures of anhydrous and solvated forms of a related compound, methyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, have been elucidated, revealing details about the hydrogen-bonding interactions and the effects of solvation on the molecular arrangement .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including covalent hydration at specific positions on the ring, as seen in the study of pyrimidine-5-carboxylic acids and their methylated derivatives . The reactivity of these compounds can be influenced by the presence of substituents on the pyrimidine ring, which can affect the sites of hydration.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be characterized using techniques such as NMR spectroscopy, differential scanning calorimetry (DSC), hot stage microscopy (HSM), and thermogravimetric analysis (TGA). These methods can provide insights into the stability, solubility, and thermal behavior of the compounds. For example, the thermal properties of solvatomorphs of a related compound were analyzed to understand their stability and behavior under different temperature conditions .

Applications De Recherche Scientifique

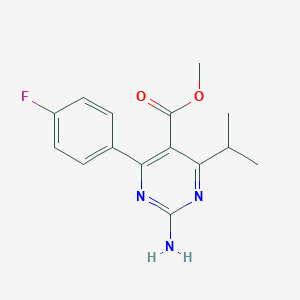

1. Synthesis of Novel Pyrazoles and Medicinal Applications

Researchers synthesized precursors from methyl-4-(4-fluorophenyl)-6-isopropyl-2-(methyl sulfonyl) pyrimidine-5-carboxylate for novel pyrazole derivatives. These compounds were evaluated for antioxidant, anti-breast cancer, and anti-inflammatory properties. Molecular docking studies indicated potential for COX-2 inhibition and anti-inflammatory applications (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

2. Role in Rosuvastatin Synthesis

This chemical is a key precursor in the synthesis of rosuvastatin, a widely used cholesterol-lowering drug. A study outlined an efficient synthesis method that avoids metal catalysis and cryogenic conditions, making it superior to existing methodologies (Šterk, Časar, Jukič, & Košmrlj, 2012).

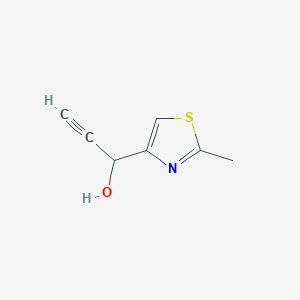

3. Development of α-Aminopyrrole Derivatives

Researchers developed a synthesis method for methyl 5-aminopyrrole-3-carboxylates, starting with 4-methyleneisoxazol-3-ones, which involve the compound . This method has potential applications in the creation of various pyrrole-containing compounds used in pharmaceutical research (Galenko, Linnik, Khoroshilova, Novikov, & Khlebnikov, 2019).

4. Inhibitors of Dihydrofolic Reductase

A study on the synthesis of certain pyrimidines related to methyl 2-amino-4-(4-fluorophenyl)-6-isopropylpyrimidine-5-carboxylate revealed their potential as inhibitors of dihydrofolic reductase. This enzyme is a target in cancer therapies and antimicrobial treatments (Baker & Jordaan, 1965).

5. Molecular Conformational Studies

A study focused on the crystal structure and molecular conformation of a compound closely related to methyl 2-amino-4-(4-fluorophenyl)-6-isopropylpyrimidine-5-carboxylate. Understanding such structures is crucial in drug design and material science (Mohandas, Kumar, Krishnan, Pillai, & Sakthivel, 2019).

Safety And Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended for use only in laboratory settings and is advised against food, drug, pesticide, or biocidal product use .

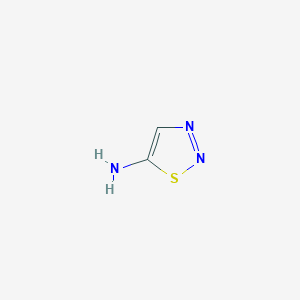

Orientations Futures

The development of anticancer drug resistance significantly restricts the clinical efficacy of the most commonly prescribed anticancer drugs . Therefore, investigating small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effects, is desirable . The 2-aminothiazole scaffold, which is a fundamental part of some clinically applied anticancer drugs, has emerged as a promising scaffold in medicinal chemistry and drug discovery research . This information could be useful for future innovations .

Propriétés

IUPAC Name |

methyl 2-amino-4-(4-fluorophenyl)-6-propan-2-ylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN3O2/c1-8(2)12-11(14(20)21-3)13(19-15(17)18-12)9-4-6-10(16)7-5-9/h4-8H,1-3H3,(H2,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMYXELUYVYVDAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1C(=O)OC)C2=CC=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801142586 | |

| Record name | Methyl 2-amino-4-(4-fluorophenyl)-6-(1-methylethyl)-5-pyrimidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801142586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-4-(4-fluorophenyl)-6-isopropylpyrimidine-5-carboxylate | |

CAS RN |

160009-37-0 | |

| Record name | Methyl 2-amino-4-(4-fluorophenyl)-6-(1-methylethyl)-5-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160009-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-amino-4-(4-fluorophenyl)-6-(1-methylethyl)-5-pyrimidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801142586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[(2E)-2-buten-1-ylamino]benzoate](/img/structure/B128133.png)

![3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine](/img/structure/B128139.png)